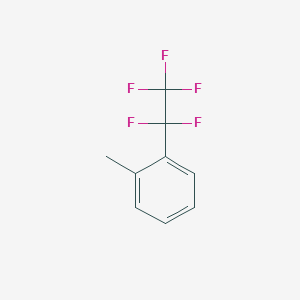

2-(Pentafluoroethyl)toluene

Description

Direct Pentafluoroethylation of Aromatic Systems

Direct pentafluoroethylation involves the formation of a carbon-carbon bond between the aromatic ring and the pentafluoroethyl group. This approach is often more efficient than multi-step syntheses that build the fluoroalkyl chain piece by piece.

Metal-Catalyzed Carbon-Carbon Bond Formation

Transition metal catalysis, particularly using copper and nickel, has become a cornerstone for the direct perfluoroalkylation of arenes. These methods offer powerful tools for creating C(sp²)–C(sp³) bonds with fluoroalkyl groups, which is a traditionally challenging transformation.

Copper-catalyzed cross-coupling reactions are widely utilized for constructing aryl–fluoroalkyl bonds. nih.gov While aryl iodides are common substrates, recent advancements have enabled the use of more abundant aryl bromides and chlorides, often through the use of directing groups to facilitate the otherwise slow oxidative addition step at the Cu(I) center. nih.gov

One effective strategy involves the use of pre-formed or in-situ generated pentafluoroethyl copper (CuC2F5) species. These reagents can be derived from various sources, such as (trifluoromethyl)trimethylsilane (TMSCF3), and can react with a range of aryl partners, including organoboron compounds. sioc.ac.cnnih.gov For instance, a CuCF2CF3 species derived from TMSCF3 can successfully pentafluoroethylate a variety of (hetero)arylboronates under aerobic conditions. sioc.ac.cnnih.gov This method is tolerant of numerous functional groups, and the electronic effects of substituents on the aromatic ring have been observed to have a minimal impact on reaction efficiency. sioc.ac.cn

The reaction of an aryl iodide with a zinc-based perfluoroalkyl species, followed by transmetalation with a copper halide, represents another pathway. marquette.edu The mechanism involves the deprotonation of a 1H-perfluoroalkane by a zinc amide base to form a bis(perfluoroalkyl)zinc species, which then transmetalates to copper. marquette.edu The resulting copper reagent subsequently reacts with the aryl iodide to yield the desired pentafluoroethylated arene. marquette.edu

Table 1: Copper-Mediated Pentafluoroethylation of Arylboronates

| Substrate | Catalyst System | Conditions | Yield (%) |

| Phenylboronic acid | CuCl, 1,10-phenanthroline | DMF, 50 °C, Air | 85 |

| 4-Methoxyphenylboronic acid | CuCl, 1,10-phenanthroline | DMF, 50 °C, Air | 88 |

| 4-Acetylphenylboronic acid | CuCl, 1,10-phenanthroline | DMF, 50 °C, Air | 82 |

| 2-Methylphenylboronic acid | CuCl, 1,10-phenanthroline | DMF, 50 °C, Air | 75 |

Data synthesized from studies on copper-mediated oxidative pentafluoroethylation. sioc.ac.cn

Decarboxylative cross-coupling offers an alternative route, utilizing readily available carboxylic acids as aryl precursors. In this approach, the carboxyl group is replaced by a pentafluoroethyl moiety. A well-defined bispentafluoroethylated organocuprate complex, [Ph4P]⁺[Cu(CF2CF3)2]⁻, has demonstrated remarkable reactivity towards carboxylic acids for this purpose. researchgate.net The reaction proceeds under photoredox catalysis, where an excited photocatalyst initiates the decarboxylation process, leading to the formation of an aryl radical that subsequently couples with the copper reagent. researchgate.net

Table 2: Scope of Decarboxylative Pentafluoroethylation

| Carboxylic Acid Substrate | Catalyst System | Conditions | Yield (%) |

| 4-tert-Butylbenzoic acid | [Mes-Acr-Me][BF4], K2S2O8, PhIO | MeCN, Blue LEDs, rt, 12h | 85 |

| 4-Methoxybenzoic acid | [Mes-Acr-Me][BF4], K2S2O8, PhIO | MeCN, Blue LEDs, rt, 12h | 78 |

| 2-Naphthoic acid | [Mes-Acr-Me][BF4], K2S2O8, PhIO | MeCN, Blue LEDs, rt, 12h | 64 |

| Thiophene-2-carboxylic acid | [Mes-Acr-Me][BF4], K2S2O8, PhIO | MeCN, Blue LEDs, rt, 12h | 51 |

Data from a study on the application of a [Ph4P][Cu(CF2CF3)2] complex. researchgate.net

The ancillary ligands coordinated to the copper center play a crucial role in modulating the reactivity of the organometallic complex. acs.orgescholarship.org In the context of pentafluoroethylation of aryl halides using (R2bpy)CuC2F5 complexes (where R2bpy is a substituted bipyridine), an unusual electronic effect has been observed. acs.orgescholarship.orgnih.gov Contrary to typical cross-coupling trends, the reactions were found to be faster for complexes bearing less electron-donating bipyridine ligands. acs.orgnih.gov This phenomenon is attributed to a faster rate of oxidative addition of the aryl halide to the copper(I) center when the ancillary bipyridine ligand is more electron-poor. acs.orgescholarship.org The choice of ligand can thus be a critical parameter for optimizing reaction rates and efficiency. For instance, in some copper-catalyzed arylations of 1H-perfluoroalkanes, the addition of a 1,10-phenanthroline ligand was shown to stabilize the perfluoroalkyl copper species and improve conversion rates, particularly for electron-rich aryl iodides. marquette.edu

Table 3: Effect of Bipyridine Ligand Electronics on Reaction Rate

| Ligand (R in R2bpy) | Relative Rate Constant | Electronic Property |

| OMe | 1.0 | Strongest Donor |

| tBu | 1.5 | Donor |

| H | 2.1 | Neutral |

| CO2Et | 3.5 | Acceptor |

Relative rates for the reaction of [(R2bpy)CuC2F5] with an aryl iodide. Data synthesized from findings on the electronic effects of ancillary ligands. acs.orgnih.gov

Nickel has emerged as a cost-effective and efficient alternative to noble metals for catalyzing C–H perfluoroalkylation reactions. nih.gov A notable development is a "ligand-free" nickel-catalyzed method for the pentafluoroethylation and heptafluoropropylation of arenes and heteroarenes. nih.govnii.ac.jpsemanticscholar.org This system operates at room temperature and is believed to proceed via a radical pathway. nih.govnii.ac.jp The catalysis can be initiated with a simple nickel precursor, such as Ni(C2F5)2(MeCN)2, in the presence of an oxidant. nih.govnii.ac.jp This protocol has demonstrated a broad scope, including the functionalization of electron-rich arenes and various heterocycles, showcasing its potential for late-stage functionalization of complex molecules. nih.govnii.ac.jp

Table 4: Nickel-Catalyzed C-H Pentafluoroethylation of Arenes

| Arene Substrate | Catalyst System | Conditions | Yield (%) |

| 1,3,5-Trimethoxybenzene | Ni(cod)2 / Togni Reagent | MeCN, rt | 75-80 |

| N-Phenylpyrrole | Ni(cod)2 / Togni Reagent | MeCN, rt | 38-50 |

| 3-Methylindole | Ni(cod)2 / Togni Reagent | MeCN, rt | 37 |

| 2,4,6-Trimethoxypyrimidine | Ni(cod)2 / Togni Reagent | MeCN, rt | 75 |

Data from studies on ligand-free nickel-catalyzed perfluoroalkylation. nii.ac.jp

Palladium-Catalyzed C-F Bond Formation (General Fluorination Context)

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, though the formation of carbon-fluorine (C-F) bonds or the activation of existing ones presents significant challenges due to the high C-F bond dissociation energy (approximately 120 kcal/mol) and the strong palladium-fluorine (Pd-F) bond formed during the catalytic cycle. nih.govacs.org Despite these difficulties, significant progress has been made in palladium-catalyzed fluorination and C-F bond functionalization.

The general mechanism for palladium-catalyzed cross-coupling involving C-F bond activation typically begins with the oxidative addition of the C-F bond to a low-valent palladium(0) species. mdpi.com This step forms a palladium(II) intermediate (Ar-Pd(II)-F), which is often the most challenging step of the cycle. mdpi.comresearchgate.net Once formed, this intermediate can undergo further reactions, such as transmetalation or migratory insertion, followed by reductive elimination to form a new bond and regenerate the active Pd(0) catalyst. nih.govacs.org

One strategy to promote the final C-F bond-forming reductive elimination step, which is often kinetically unfavorable from Pd(II) complexes, is to oxidize the palladium center to a more electron-deficient Pd(IV) or Pd(III) state. researchgate.net This high-valent palladium intermediate can more readily undergo reductive elimination to afford the fluorinated product.

While direct C-H fluorination is an area of active research, a more common application in the context of perfluoroalkyl groups is the functionalization of a C-F bond within a pre-existing fluoroalkyl moiety. For instance, palladium catalysis has been successfully employed in the stereodivergent C-F bond functionalization of gem-difluoroalkenes. nih.govacs.org In these reactions, a single C-F bond is selectively activated and replaced, demonstrating the capability of palladium catalysts to mediate transformations at highly fluorinated centers. nih.govacs.org This approach, involving the cleavage and functionalization of a C-F bond, provides a foundational context for the strategic manipulation of pentafluoroethyl groups using palladium catalysis. nih.govacs.orgrsc.org

Radical-Mediated Pentafluoroethylation

Radical-mediated pathways offer a powerful and versatile alternative for introducing the pentafluoroethyl group onto aromatic rings. These methods rely on the generation of the highly reactive pentafluoroethyl radical (•C2F5), which can then engage in aromatic substitution reactions.

Photoredox Catalysis in Perfluoroalkylation

Visible-light photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals under ambient conditions. researchgate.netchemrxiv.org This technique utilizes a photocatalyst, typically a ruthenium or iridium complex, which becomes a potent oxidant or reductant upon excitation with visible light. nih.govsemanticscholar.org In the context of perfluoroalkylation, the excited photocatalyst can engage in a single-electron transfer (SET) with a suitable pentafluoroethyl precursor. researchgate.net

A common strategy involves the combination of photoredox catalysis with a diaryl sulfoxide to facilitate the generation of fluoroalkyl radicals from inexpensive and abundant sources like perfluoroalkyl carboxylic acids. chemrxiv.org The process allows for the direct C-H perfluoroalkylation of a diverse array of arenes and heteroarenes under mild conditions. chemrxiv.org The synergy between the photocatalyst and other catalytic systems, such as copper, can also be employed to achieve fluoroalkylation of substrates like aryl boronic acids. nih.gov This dual catalytic approach enables broad functional group tolerance, making it a highly attractive method for late-stage functionalization. nih.gov

| Component | Typical Reagent/Catalyst | Function |

| Photocatalyst | Iridium or Ruthenium complexes (e.g., Ir(ppy)3) | Absorbs visible light and initiates single-electron transfer (SET). nih.gov |

| Radical Precursor | Perfluoroalkyl iodides (RFI), Perfluoroalkyl carboxylic acids | Source of the perfluoroethyl radical upon reduction or oxidation. chemrxiv.orgrsc.org |

| Aromatic Substrate | Toluene (B28343) | The molecule undergoing C-H functionalization. |

| Co-catalyst/Additive | Copper salts, Diaryl sulfoxide | Can act as a co-catalyst in dual systems or as an activator for the radical precursor. chemrxiv.orgnih.gov |

| Light Source | Blue LEDs, Household light bulb | Provides the energy to excite the photocatalyst. nih.govsemanticscholar.org |

| Table 1: Key Components in a Typical Photoredox Perfluoroalkylation Reaction. |

Use of Specific Radical Precursors (e.g., Togni Reagents)

The generation of perfluoroalkyl radicals can be achieved using a variety of specific precursors. Among the most well-known are hypervalent iodine compounds, often referred to as Togni reagents. sigmaaldrich.comwikipedia.org These compounds, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, are shelf-stable, crystalline solids that serve as electrophilic sources of the trifluoromethyl group, yet they frequently operate via radical intermediates. sigmaaldrich.comnih.gov Analogues of Togni reagents have been developed for longer perfluoroalkyl chains, enabling the transfer of groups like pentafluoroethyl. sigmaaldrich.comnih.gov These "extended Togni reagents" can be activated under various conditions to generate the corresponding perfluoroalkyl radical. sigmaaldrich.com

Another fundamental and widely used precursor is pentafluoroethyl iodide (C2F5I). fluorine1.ruwikipedia.org This compound can readily undergo homolytic cleavage of the C-I bond upon exposure to heat, light, or a radical initiator to generate the •C2F5 radical. fluorine1.ru It is a versatile reagent used for introducing the pentafluoroethyl group into various molecules through radical addition and substitution reactions. fluorine1.ruwikipedia.org

| Radical Precursor Type | Example Compound | Activation Method | Notes |

| Hypervalent Iodine Reagent | Pentafluoroethyl-benziodoxole (Togni analogue) | Metal catalysis, light, or heat | Acts as an electrophilic C2F5 transfer agent, often via a radical pathway. sigmaaldrich.comnih.gov |

| Perfluoroalkyl Iodide | Pentafluoroethyl iodide (C2F5I) | Light (photolysis), heat (thermolysis), radical initiators | A common and direct source of the •C2F5 radical. fluorine1.ru |

| Perfluoroalkyl Carboxylic Acid | Pentafluoropropionic acid | Photoredox catalysis with an activator | An inexpensive and abundant source for radical generation. chemrxiv.org |

| Table 2: Examples of Radical Precursors for Pentafluoroethylation. |

Mechanistic Pathways of Radical Introduction

The radical-mediated pentafluoroethylation of toluene follows a classical mechanism for radical aromatic substitution. The process can be described in three principal stages:

Initiation: The reaction begins with the generation of the pentafluoroethyl radical (•C2F5) from a suitable precursor. semanticscholar.org For instance, under photoredox conditions, an excited photocatalyst reduces a precursor like C2F5I, leading to the cleavage of the carbon-iodine bond and formation of the •C2F5 radical. rsc.org

Propagation: The highly electrophilic •C2F5 radical adds to the electron-rich aromatic ring of toluene. researchgate.net Due to the electron-donating nature of the methyl group, this addition preferentially occurs at the ortho and para positions. This step breaks the aromaticity of the ring and forms a resonance-stabilized cyclohexadienyl radical intermediate, often called a Wheland intermediate. nih.govepa.gov

Re-aromatization: The final step involves the restoration of the aromatic system. The cyclohexadienyl radical intermediate is oxidized to the corresponding carbocation. semanticscholar.org This oxidation can be carried out by an oxidant present in the reaction mixture, such as the oxidized form of the photocatalyst. semanticscholar.org Subsequently, the carbocation loses a proton (H+) to yield the final substituted product, 2-(pentafluoroethyl)toluene or 4-(pentafluoroethyl)toluene, and complete the substitution. researchgate.net

Electrophilic Pentafluoroethylation Approaches

Electrophilic methods involve reagents that can deliver a "C2F5+" equivalent to a nucleophilic substrate. These approaches are complementary to radical and nucleophilic strategies and are particularly useful for the functionalization of electron-rich arenes and other nucleophiles.

Sulfonium Ylide-Based Reagents

A notable class of reagents for electrophilic fluoroalkylation is based on the sulfonium ylide scaffold. researchgate.net Sulfonium ylides are neutral, dipolar molecules containing a negatively charged carbon atom adjacent to a positively charged sulfur atom. mdpi.comunibo.it While the ylidic carbon is nucleophilic, specially designed fluoroalkyl-substituted sulfonium ylides can function as electrophilic transfer agents for the fluoroalkyl group.

Recently, pentafluoroethyl-substituted sulfonium ylides have been developed as new electrophilic pentafluoroethylating reagents. researchgate.net These reagents are capable of transferring the C2F5 group to a variety of nucleophiles under mild conditions. researchgate.net The general structure of these reagents involves a sulfonium core bonded to a pentafluoroethyl group and other substituents that stabilize the ylide. The reaction proceeds via nucleophilic attack on the pentafluoroethyl group, with the sulfur-containing portion acting as a leaving group. nih.gov This methodology has been successfully applied to the C-pentafluoroethylation of β-ketoesters and the functionalization of heteroaromatics. researchgate.net

The reactivity and stability of these ylides can be tuned by modifying the substituents on the sulfur atom and the carbanion, making them versatile tools in organofluorine chemistry. oaepublish.com

Activation Strategies for Electrophilic Fluorinating Reagents

Electrophilic fluorination is a primary method for creating C-F bonds, relying on reagents with an electron-deficient fluorine atom. wikipedia.orgrsc.org Reagents containing a nitrogen-fluorine (N-F) bond are among the most stable, economical, and safe electrophilic fluorinating agents. wikipedia.org The reactivity of these N-F reagents is enhanced by incorporating strong electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom and increases its electrophilicity. wikipedia.orgbrynmawr.edu

Common classes of N-F reagents include N-fluorosulfonamides and N-fluorosulfonimides, such as N-fluorobenzenesulfonimide (NFSI). wikipedia.orgbrynmawr.edu While effective, their reactivity can be further modulated. A key activation strategy involves the formation of cationic species. For instance, creating cationic nitrogen centers, as seen in N-fluoropyridinium ions and related salts, significantly boosts the electrophilic character of the fluorine atom, leading to higher reaction rates and yields. wikipedia.org The choice of the counteranion in these salts, while not directly involved in the fluorine transfer, can subtly influence reactivity. wikipedia.org Although these methods are fundamental to electrophilic fluorination, the direct electrophilic pentafluoroethylation of an aromatic ring is not a standard approach. Instead, reagents are typically designed to deliver the entire -C2F5 group through other mechanisms.

A quantitative reactivity scale for various N-F electrophilic fluorinating reagents has been established through kinetic studies, allowing chemists to select a reagent based on the nucleophilicity of the substrate rather than relying on trial-and-error. nih.gov This scale includes well-known reagents like Selectfluor™ and NFSI, providing a predictive framework for their application. nih.gov

Sandmeyer-Type Pentafluoroethylation of Arenediazonium Salts

The Sandmeyer reaction provides a powerful method for introducing a range of functional groups onto an aromatic ring by converting an aryl amine into a diazonium salt, which is then displaced by a nucleophile, often with copper(I) catalysis. libretexts.orgwikipedia.orgorganic-chemistry.org This methodology has been extended to fluoroalkylation, including pentafluoroethylation.

A notable development is the copper-mediated Sandmeyer-type pentafluoroethylation of arenediazonium tetrafluoroborates. cas.cn This process allows for the synthesis of pentafluoroethyl arenes from readily available aromatic amines. cas.cn In this reaction, the active pentafluoroethylating reagent, "CuC2F5", is generated and reacts with the arenediazonium salt. cas.cn The reaction demonstrates good tolerance for various functional groups, including halides, pyridyls, and groups with acidic protons, making it suitable for complex molecule synthesis. cas.cn

The mechanism involves the reduction of the diazonium salt by a copper(I) complex to generate an aryl radical, which then reacts to form the final pentafluoroethylated product with the loss of nitrogen gas. libretexts.orgcas.cn The choice of solvent is critical, as the generation of the "CuC2F5" reagent and its subsequent reaction with the diazonium salt have different optimal solvent requirements, creating a delicate balance for achieving high yields. cas.cn

Table 1: Examples of Sandmeyer-Type Pentafluoroethylation of Arenediazonium Salts

| Entry | Starting Arenediazonium Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzenediazonium Tetrafluoroborate | (Pentafluoroethyl)benzene | 75 |

| 2 | 4-Methylbenzenediazonium Tetrafluoroborate | 1-Methyl-4-(pentafluoroethyl)benzene | 82 |

| 3 | 4-Bromobenzenediazonium Tetrafluoroborate | 1-Bromo-4-(pentafluoroethyl)benzene | 78 |

This table is illustrative and based on typical yields for this type of reaction.

Precursor-Based Synthesis of this compound and Analogues

A direct and regioselective route to this compound involves starting with a toluene derivative where a functional group is already present at the desired ortho (2-) position. This pre-functionalization strategy ensures the pentafluoroethyl group is introduced at the correct location.

One of the most common methods is the Sandmeyer reaction starting from 2-toluidine (o-toluidine). The amino group is first converted to a diazonium salt using nitrous acid at low temperatures. chemistrysteps.comgoogle.com This diazonium salt can then be subjected to a copper-catalyzed reaction with a pentafluoroethyl source to yield this compound. cas.cn

Alternatively, cross-coupling reactions can be employed. Starting with 2-iodotoluene or 2-bromotoluene, a copper-mediated coupling with a pentafluoroethylating agent can form the desired product. cas.cn A highly efficient method uses (trifluoromethyl)trimethylsilane (TMSCF3) as the ultimate source of the pentafluoroethyl group. cas.cnnih.gov In this process, a CuCF3 species is first generated from TMSCF3, which then spontaneously transforms into a CuC2F5 species. cas.cn This reagent can then couple with aryl iodides, such as 2-iodotoluene, to provide the pentafluoroethylated aromatic product in good to excellent yields. cas.cn This approach is practical as it uses a commercially available and easy-to-handle precursor. cas.cn

Unsaturated molecules, particularly tetrafluoroethylene (TFE), can serve as precursors for the pentafluoroethyl group. However, TFE is a gaseous and potentially hazardous reagent, which has led to the development of methods that generate it in situ.

A significant strategy involves using TMSCF3 as a TFE precursor. cas.cn TMSCF3 can be a source of difluorocarbene (:CF2), which then dimerizes to form TFE. cas.cn This on-site generated TFE can be used in various polyfluoroalkylation reactions, including copper-mediated pentafluoroethylation of arenediazonium salts. cas.cn This approach avoids the need to handle gaseous TFE directly. The process involves the reaction of the in situ-generated TFE with a copper salt and a fluoride (B91410) source (like CsF) to create the active "CuC2F5" reagent, which then reacts with the diazonium salt derived from 2-toluidine to form this compound. cas.cn

Another pathway involves the direct use of pentafluoroethyl iodide (C2F5I). fluorine1.rufluorine1.ru This reagent can participate in radical reactions with aromatic compounds to introduce the pentafluoroethyl group. fluorine1.rufluorine1.ru It can also be used in addition reactions to unsaturated compounds, which can then be converted to aromatic structures, though this is a less direct route for synthesizing this compound. fluorine1.ru

Stereoselective and Regioselective Considerations in Pentafluoroethylation

In the synthesis of this compound, regioselectivity is the paramount consideration, as the goal is to introduce the -C2F5 group specifically at the C2 position of the toluene ring. Stereoselectivity is not a factor since the final product is achiral.

The most effective strategy for ensuring high regioselectivity is to use a starting material where the desired substitution pattern is already established. By starting with 2-substituted toluene derivatives, such as 2-toluidine or 2-iodotoluene, the position of the incoming pentafluoroethyl group is predetermined.

Using 2-Toluidine: The conversion of 2-toluidine to its corresponding diazonium salt, followed by a Sandmeyer-type pentafluoroethylation, ensures that the -C2F5 group replaces the diazonium group exclusively at the C2 position. cas.cn

Using 2-Iodotoluene: Metal-catalyzed cross-coupling reactions are highly specific. The reaction of 2-iodotoluene with a pentafluoroethylating agent like "CuC2F5" will occur at the carbon-iodine bond, again guaranteeing the formation of the 2-substituted product. cas.cn

Directly reacting toluene with a pentafluoroethylating agent would likely lead to a mixture of ortho, meta, and para isomers, with the ortho product often being a minor component due to steric hindrance from the methyl group. Such a mixture would necessitate difficult purification steps, making this approach synthetically inefficient. Therefore, precursor-based methods that leverage a pre-installed functional group are overwhelmingly preferred for achieving the desired regiochemistry.

Green Chemistry Approaches in Pentafluoroethylation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govunife.it Applying these principles to pentafluoroethylation focuses on improving safety, efficiency, and environmental impact.

Key green chemistry considerations include:

Atom Economy: Designing reactions to maximize the incorporation of all materials from the starting materials into the final product, thus minimizing waste. nih.gov Catalytic methods are superior to stoichiometric ones in this regard. nih.gov

Safer Solvents and Reagents: Traditional organic solvents often contribute significantly to the environmental footprint of a process. jddhs.com Research into using greener solvents (e.g., water, bio-based solvents) or reducing solvent use altogether is a core goal. unife.itjddhs.com For pentafluoroethylation, the development of methods that use less hazardous precursors, such as moving away from gaseous TFE to manageable sources like TMSCF3, represents a step toward safer chemistry. cas.cncas.cn

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones because catalysts can be used in small amounts and can be recycled, reducing waste. nih.gov The copper-catalyzed Sandmeyer and cross-coupling reactions are examples of this principle in action, although optimizing catalyst loading and turnover is an ongoing goal.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. nih.gov While many fluoroalkylation reactions require specific temperature controls, the development of more efficient catalysts could allow for milder reaction conditions.

Waste Reduction: The "E-factor" (environmental factor), which measures the mass of waste per mass of product, is a key metric. rsc.org Processes like the Sandmeyer reaction generate stoichiometric salts as byproducts. Future research may focus on developing catalytic cycles that minimize inorganic waste.

While specific mechanochemical (solvent-free) or biocatalytic methods for pentafluoroethylation are not yet widely established, the broader trends in green chemistry, such as the move toward catalytic processes and the use of safer, manageable precursors, are actively influencing the development of modern synthetic strategies. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5/c1-6-4-2-3-5-7(6)8(10,11)9(12,13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUXZKDBDBKVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Dynamics

Elucubration of Reaction Pathways

The reaction dynamics of 2-(pentafluoroethyl)toluene are governed by the interplay of the electron-donating methyl group and the strongly electron-withdrawing pentafluoroethyl group. This unique electronic environment allows for diverse mechanistic pathways, including radical, ionic, and metal-catalyzed transformations.

Reactions involving this compound can proceed through radical mechanisms, particularly in the presence of radical initiators or under photolytic conditions. The formation of perfluoroalkyl radicals, such as the pentafluoroethyl radical (•C2F5), is a key initiation step. These highly electrophilic radicals readily add to the aromatic ring of toluene (B28343).

Drawing parallels from studies on trifluoromethyl radicals with toluene, the addition of a •C2F5 radical is expected to occur at various positions on the benzene (B151609) ring, forming a cyclohexadienyl radical intermediate. scite.airsc.org The stability of this intermediate is influenced by the substituents. The subsequent propagation steps can involve hydrogen abstraction from another molecule to yield the final product or reaction with another radical species in termination steps. researchgate.net

Key Radical Reaction Steps:

Initiation: Formation of the •C2F5 radical.

Propagation:

Addition of the •C2F5 radical to the toluene ring to form a resonance-stabilized radical adduct.

Hydrogen abstraction by the adduct from a suitable donor to regenerate the aromatic ring and propagate the radical chain.

Termination: Combination of two radical species.

Computational studies on related systems, such as the radical addition of SF5Cl to alkynes, have shown that radical addition is a key step in forming new carbon-heteroatom bonds, a principle applicable to the reactions of •C2F5 with the toluene moiety. academie-sciences.fr

The electronic dichotomy of the substituents on the this compound ring dictates its behavior in ionic reactions.

Electrophilic Substitution: The pentafluoroethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect deactivates the aromatic ring towards electrophilic attack, making it less reactive than benzene. quora.comtotal-synthesis.com The methyl group is an activating, ortho-, para-director. However, the strong deactivating effect of the C2F5 group overrides the directing effect of the methyl group. Consequently, electrophilic substitution on this compound is expected to be sluggish and direct incoming electrophiles primarily to the meta-positions relative to the pentafluoroethyl group (positions 4 and 6). The mechanism proceeds via the formation of a cationic Wheland intermediate (an arenium ion), which is destabilized by the adjacent electron-withdrawing C2F5 group, particularly for ortho and para attacks. taylorfrancis.com

Nucleophilic Substitution: The C2F5 group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), although less effectively than a nitro group. Nucleophilic attack is favored at positions activated by the electron-withdrawing group. More significantly, the pentafluoroethyl group itself can be the site of nucleophilic attack. Reactions involving the cleavage of a C-F bond are a key feature of fluoroalkyl chemistry. For instance, in palladium-catalyzed reactions of pentafluoroethyl alkenes, heteroatom nucleophiles can displace a fluoride (B91410) ion in an allylic position, demonstrating the feasibility of nucleophilic attack on a carbon bearing multiple fluorine atoms. acs.orgacs.org The general mechanism involves the attack of a nucleophile, forming an intermediate which then expels a leaving group, such as a fluoride ion. scribd.com

Transition metal catalysis provides powerful methods for the synthesis and functionalization of fluoroalkylated compounds like this compound. nih.govbeilstein-journals.org These reactions often operate through catalytic cycles involving the metal center in various oxidation states. nih.gov

Oxidative addition and reductive elimination are fundamental steps in many transition-metal-catalyzed cross-coupling reactions. wikipedia.orgumb.edu

Oxidative Addition: This step involves the insertion of a low-valent transition metal center (e.g., Pd(0)) into a substrate's C-X bond (where X can be a halide or another leaving group), increasing the metal's oxidation state and coordination number (e.g., to Pd(II)). iitd.ac.in In reactions involving fluorinated substrates, this can even involve the challenging activation of a C-F bond. acs.org For example, a Pd(0) complex can oxidatively add to an aryl halide, forming an arylpalladium(II) intermediate.

Reductive Elimination: This is the reverse of oxidative addition and is often the final, product-forming step in a catalytic cycle. umb.edu Two ligands from the metal coordination sphere couple and are eliminated, forming a new bond (e.g., C-C or C-Heteroatom) and reducing the metal's oxidation state. For this to occur, the two groups must typically be adjacent in the coordination sphere. wikipedia.org

A typical catalytic cycle involving these steps would be:

Oxidative Addition of Pd(0) to an aryl halide (Ar-X).

Transmetalation with an organometallic reagent (R-M).

Reductive Elimination of the product (Ar-R) from the Pd(II) center, regenerating the Pd(0) catalyst.

Ligands coordinated to the transition metal center play a critical role in catalysis, influencing the catalyst's stability, reactivity, and selectivity. researchgate.net The electronic and steric properties of ligands can modify the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination.

In a palladium-catalyzed allylic C–F bond functionalization of pentafluoroethyl alkenes, a study of various phosphine ligands demonstrated a significant impact on reaction yield and diastereoselectivity. The ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) was found to be superior to others like dppbz, dppp, and dppe. acs.orgacs.org This superiority is often attributed to the specific bite angle and electronic properties of dppf, which can stabilize the catalytic intermediates and promote the desired reaction pathway.

| Entry | Ligand | Yield (%) | Diastereoselectivity (E/Z) |

|---|---|---|---|

| 1 | dppf | 85 | 94:6 |

| 2 | dppbz | 70 | 88:12 |

| 3 | dppp | 65 | 85:15 |

| 4 | dppe | 58 | 82:18 |

Additives (such as bases or salts) and solvents can profoundly influence the course and efficiency of transition-metal-catalyzed reactions. pitt.edursc.org

Additives: Bases are frequently required in cross-coupling reactions. They can serve multiple roles, such as neutralizing acidic byproducts (e.g., HX), deprotonating nucleophiles to increase their reactivity, or facilitating the reductive elimination step. In the aforementioned Pd-catalyzed defluoroamination, the choice of base was crucial, with LiOtBu being effective while NaOH was not. acs.org This suggests that the nature of the cation and the base's strength and solubility are critical factors.

Solvents: The solvent can affect reaction rates and selectivity by influencing the solubility of reactants and catalysts, stabilizing charged intermediates or transition states, and in some cases, directly participating in the reaction mechanism. researchgate.net For example, in nucleophilic aromatic substitution reactions, aprotic solvents can have a significant impact on the reaction kinetics. rsc.org In the context of reactions involving this compound, a solvent like toluene itself can serve as the reaction medium, while more polar aprotic solvents like THF or dioxane might be used to better solvate ionic intermediates. The use of fluorous solvents in a biphase system can also facilitate catalyst recovery and product separation. tcichemicals.com

Transition Metal Catalysis Mechanisms

Kinetic Studies of Pentafluoroethylation Reactions

The introduction of a pentafluoroethyl group onto an aromatic ring like toluene is a pivotal transformation in the synthesis of specialized fluorochemicals. Kinetic studies of these reactions are essential for understanding the underlying mechanisms and optimizing reaction conditions. While specific kinetic data for the direct synthesis of this compound is not extensively documented in readily available literature, insights can be drawn from general studies of aromatic pentafluoroethylation.

These reactions often proceed through pathways involving radical intermediates or are catalyzed by transition metals. A common method involves the use of perfluoroalkyl iodides with a radical initiator or a metal catalyst. The kinetics of such reactions are typically intricate, with the rate being dependent on the concentrations of the aromatic substrate, the source of the pentafluoroethyl group, the catalyst or initiator, and the reaction temperature.

For transition-metal-catalyzed pentafluoroethylation of an aromatic compound (ArH) with an agent like pentafluoroethyl iodide (C2F5I), the rate law can be generally expressed as:

Rate = k[ArH]ᵃ[C₂F₅-source]ᵇ[Catalyst]ᶜ

The reaction orders (a, b, and c) are determined empirically and can differ based on the catalytic cycle. For instance, in a palladium-catalyzed cross-coupling reaction, the rate-determining step could be any of the elementary steps in the catalytic cycle, such as oxidative addition, transmetalation, or reductive elimination.

Several factors can influence the kinetics of these reactions:

Solvent: The polarity and coordinating properties of the solvent can impact the stability of intermediates and transition states, thereby affecting the reaction rate.

Ligands: In metal-catalyzed processes, the electronic and steric characteristics of the ligands attached to the metal center are crucial for every step of the catalytic cycle.

Temperature: In line with the Arrhenius equation, the rate of pentafluoroethylation typically increases with temperature.

To illustrate the type of data derived from such kinetic investigations, a hypothetical data table for the formation of this compound is presented below.

Table 1: Representative Kinetic Data for the Formation of this compound

| Experiment | [Toluene] (M) | [C₂F₅I] (M) | [Catalyst] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 0.1 | 0.005 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 0.005 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 0.005 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.1 | 0.010 | 6.0 x 10⁻⁵ |

Note: This table is for illustrative purposes and does not represent actual experimental data.

C-F Bond Formation and Cleavage Dynamics

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its formation and cleavage a subject of significant scientific interest. The pentafluoroethyl group possesses five of these robust bonds, and its attachment to a toluene ring involves intricate reaction dynamics.

The formation of a carbon-carbon bond between the aromatic ring and the pentafluoroethyl group is closely tied to the energetics of the C-F bonds within the C₂F₅ moiety. The high strength of C-F bonds implies that reactions requiring the cleavage of a precursor to generate a "C₂F₅" species are often energetically demanding.

For example, in reactions involving the decarboxylation of metal perfluoropropionates, a substantial energy input is necessary to break the C-C bond and produce the perfluoroethyl radical or anion. beilstein-journals.org The subsequent reaction of this species with the toluene ring has its own activation energy barrier, which is influenced by the stability of the resulting intermediate.

Activation Energy (Eₐ): The minimum energy required for the reaction to occur.

Enthalpy of Reaction (ΔH): The net heat change during the reaction.

Computational methods, such as Density Functional Theory (DFT), are frequently used to map the potential energy surface of these reactions. These theoretical studies can provide valuable estimations of the energies of transition states and intermediates, thereby helping to elucidate the reaction mechanism.

Note: These values are generalized for aromatic C-H functionalization and are not specific to this compound.

The presence of highly electronegative fluorine atoms in the pentafluoroethyl group significantly alters the electronic properties of the toluene ring, thereby affecting its reactivity and the selectivity of subsequent chemical transformations. masterorganicchemistry.comresearchgate.net

The C₂F₅ group acts as a potent electron-withdrawing group due to the strong inductive effect (-I) of the fluorine atoms. masterorganicchemistry.com This effect deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The electron density of the benzene ring is diminished, rendering it less reactive towards electrophiles. The initial attack of the electrophile on the aromatic ring is the slow, rate-determining step in EAS because it disrupts the aromaticity of the ring. masterorganicchemistry.com

Furthermore, for electrophilic aromatic substitution, the C₂F₅ group directs incoming electrophiles to the meta position. researchgate.net The deactivating influence of the group is most pronounced at the ortho and para positions, making the meta position the relatively more reactive site for electrophilic attack.

The steric hindrance of the bulky pentafluoroethyl group can also influence the regioselectivity of reactions, although its electronic effects are generally the dominant factor.

Table 3: Summary of the Influence of the Pentafluoroethyl Group on Aromatic Reactivity

| Reaction Type | Effect of C₂F₅ Group | Preferred Position of Substitution |

|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating | Meta |

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm. This precision allows for the determination of a molecule's elemental formula. nih.gov For 2-(Pentafluoroethyl)toluene (C9H7F5), the calculated monoisotopic mass is 206.0491 u. HRMS can confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass but different elemental compositions.

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments using HRMS can elucidate the fragmentation pathways of the molecule. nih.gov This provides structural confirmation. For this compound, characteristic fragmentation patterns would include:

Loss of a fluorine atom ([M-F]+).

Cleavage of the C-C bond in the ethyl chain to lose a trifluoromethyl radical ([M-CF3]+).

Loss of the entire pentafluoroethyl group ([M-C2F5]+), resulting in the tropylium ion or a related fragment derived from the toluene (B28343) moiety.

Fragmentation of the aromatic ring.

Analysis of these fragmentation pathways, particularly the detection of characteristic neutral losses and fragment ions, provides definitive structural evidence. nih.gov

For the analysis of this compound within complex mixtures, such as reaction media or environmental samples, mass spectrometry is typically coupled with a chromatographic separation technique. chromatographyonline.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively volatile and thermally stable compound, this compound is well-suited for GC-MS analysis. mdpi.comirsst.qc.ca The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. This is particularly useful for separating this compound from its structural isomers, 3-(pentafluoroethyl)toluene and 4-(pentafluoroethyl)toluene, which would be difficult to distinguish by MS alone. chromforum.orgshimadzu.com The separated components then enter the mass spectrometer for detection and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the method of choice for analyzing less volatile fluorinated compounds or for samples in a liquid matrix where direct injection is preferred. nih.govnih.gov While perhaps less common for the parent compound, LC-MS/MS would be essential for analyzing reaction mixtures containing non-volatile starting materials or byproducts alongside this compound. chromatographyonline.com The high selectivity of tandem mass spectrometry (using modes like selected reaction monitoring, SRM) allows for the quantification of the target analyte at very low concentrations, even in the presence of a complex sample matrix. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netamericanpharmaceuticalreview.com These two techniques are complementary and together offer a comprehensive vibrational "fingerprint" of the molecule. arxiv.org

For this compound, the spectra would be dominated by vibrations from the substituted aromatic ring, the methyl group, and the pentafluoroethyl group. uci.edu

Aromatic Ring Vibrations: The spectrum will show characteristic C-H stretching vibrations above 3000 cm-1 and aromatic C=C stretching vibrations in the 1450-1610 cm-1 region. researchgate.netarxiv.org

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching of the -CH3 group will appear in the 2850-3000 cm-1 range, with bending (deformation) modes around 1380 and 1450 cm-1. researchgate.netarxiv.org

Pentafluoroethyl Group Vibrations: The most intense and characteristic bands for this compound in the IR spectrum will be the C-F stretching vibrations, which are typically very strong and appear in the 1100-1350 cm-1 region. The presence of multiple strong absorptions in this region is a clear indicator of a polyfluorinated alkyl group.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm-1) | Typical Intensity (IR) |

| C-H Stretch | Aromatic | 3020 - 3100 | Medium |

| C-H Stretch | Methyl (-CH3) | 2870 - 2980 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium-Strong |

| C-H Bend | Methyl (-CH3) | 1380, 1450 | Medium |

| C-F Stretch | Fluoroalkyl (-C2F5) | 1100 - 1350 | Very Strong |

| C-H Out-of-Plane Bend | Aromatic (ortho-subst.) | 735-770 | Strong |

X-ray Absorption Spectroscopy (XANES) for Fluorine Environments

X-ray Absorption Near Edge Structure (XANES), also referred to as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful element-specific technique used to probe the local electronic structure of a selected atom within a molecule. libretexts.orgwikipedia.org By tuning synchrotron-based X-rays to the fluorine K-edge (approximately 685–690 eV), it is possible to excite a core 1s electron of the fluorine atoms in this compound into unoccupied electronic states. researchgate.netresearchgate.net The resulting absorption spectrum is highly sensitive to the oxidation state, coordination environment, and the nature of the covalent bonds involving the absorbing atom. uu.nlscispace.com

For this compound, the five fluorine atoms are bonded to ethyl carbons, which are in turn bonded to a toluene ring. The Fluorine K-edge XANES spectrum would be characterized by distinct features, including pre-edge peaks and the main absorption edge, whose energy and intensity are modulated by the C-F bonding environment. researchgate.netrsc.org Analysis of the XANES spectrum can reveal detailed information about the partial density of unoccupied states and the local geometry around the fluorine atoms. libretexts.orguu.nl For instance, the covalent character of the C-F bonds within the pentafluoroethyl group influences the energy and shape of the absorption edge. researchgate.net This makes XANES a valuable tool for distinguishing between different types of organofluorine compounds and understanding the electronic impact of the pentafluoroethyl substituent on the aromatic system. rsc.org

Table 1: Conceptual XANES Data for Fluorine Environments

| Feature | Description | Expected Information for this compound |

| Pre-edge Peaks | Transitions from the core level (F 1s) to unoccupied hybridized orbitals (e.g., mixing of F 2p with C 2p orbitals). | Intensity and energy can provide insight into the local symmetry and the degree of covalent mixing in the C-F bonds. |

| Absorption Edge (F K-edge) | The main absorption threshold corresponding to the excitation of the F 1s electron to the continuum. | The energy of the edge is sensitive to the effective nuclear charge on the fluorine atom, reflecting the electron-withdrawing nature of the C2F5 group. |

| Post-edge Resonances | Peaks appearing above the main absorption edge due to the scattering of the emitted photoelectron by neighboring atoms (carbon atoms in this case). | The positions and shapes of these resonances are related to the interatomic distances and geometric arrangement of the C-F and C-C bonds within the pentafluoroethyl group. |

Total Organic Fluorine (TOF) Analysis (e.g., Combustion Ion Chromatography) for Comprehensive Fluorine Quantification in Complex Matrices

In a typical CIC process, the sample is combusted at a high temperature (around 900–1000 °C) in an oxygen-rich atmosphere. alsglobal.comeurofins.com This high-temperature pyrohydrolysis breaks the strong carbon-fluorine bonds in compounds like this compound, converting all organic fluorine into gaseous hydrogen fluoride (B91410) (HF). nelac-institute.orgeurofins.com The resulting gases are then passed through an aqueous absorption solution, where the HF dissolves to form fluoride ions (F⁻). battelle.org This solution is subsequently injected into an ion chromatograph, which separates the fluoride ion from other anions and quantifies its concentration. The result provides a single, aggregated value for the total amount of organic fluorine in the original sample. thermofisher.com

Table 2: Principle of Total Organic Fluorine (TOF) Analysis via CIC

| Step | Process | Description | Relevance to this compound |

| 1. Sample Preparation | Isolation/Extraction | Organic components are isolated from the matrix. For aqueous samples, this may involve adsorption onto a sorbent. battelle.orgmontrose-env.com | Ensures that inorganic fluoride is removed and only organic compounds like this compound are measured. |

| 2. Combustion | Pyrohydrolysis | The sample is combusted at 900–1000 °C in an oxygen and water vapor stream. alsglobal.comeurofins.com | The C-F bonds in the pentafluoroethyl group are broken, and the fluorine is converted to hydrogen fluoride (HF) gas. |

| 3. Absorption | Gas Trapping | The combustion gases are bubbled through an aqueous absorption solution. nelac-institute.orgeurofins.com | Gaseous HF is trapped in the solution, dissociating into H⁺ and fluoride (F⁻) ions. |

| 4. Quantification | Ion Chromatography (IC) | The absorption solution is analyzed by IC to measure the concentration of fluoride ions. nih.govbattelle.org | The measured fluoride concentration is directly proportional to the total mass of organic fluorine from all sources in the sample, including this compound. |

X-ray Diffraction for Solid-State Structural Analysis (if applicable)

However, the applicability of XRD is contingent on the physical state of the substance. Compounds that are liquids at room temperature, such as toluene (freezing point: -95 °C) and many of its derivatives, cannot be analyzed by standard single-crystal XRD methods. noaa.govchemicalbook.comlsu.edu this compound is also a liquid under standard conditions.

For a structural analysis of this compound using XRD to be possible, the compound would first need to be crystallized. This is typically achieved by cooling the liquid substance to a temperature below its freezing point, a technique known as cryo-crystallography. nih.govresearchgate.net If a suitable single crystal could be grown at low temperature, XRD analysis would yield a wealth of structural data. aps.org This would include the precise bond lengths of the C-F and C-C bonds in the pentafluoroethyl group, the geometry of the toluene ring, and the torsional angle describing the orientation of the ethyl substituent relative to the aromatic ring. Such data is fundamental for understanding steric and electronic effects within the molecule. While XRD can be applied to liquids to understand short-range ordering, it does not provide the detailed atomic-resolution structure that is obtained from crystalline solids. aps.orgresearchgate.netd-nb.info

Table 3: Potential Structural Parameters from a Hypothetical Low-Temperature XRD Study of this compound

| Parameter | Type of Information | Significance |

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) | Defines the size and shape of the repeating crystalline unit. |

| Space Group | Crystal symmetry | Describes the symmetry operations within the crystal lattice. |

| Atomic Coordinates | x, y, z position of each atom | Allows for the complete determination of the molecular structure. |

| Bond Lengths | Interatomic distances (e.g., C-F, C-C, C-H) | Provides precise measurements of chemical bonds, reflecting bond order and strength. |

| Bond Angles | Angles between bonded atoms (e.g., F-C-F, C-C-C) | Defines the local geometry and hybridization of atoms. |

| Torsional Angles | Dihedral angles | Describes the conformation of the pentafluoroethyl group relative to the toluene ring. |

| Intermolecular Interactions | Distances and types of contacts between molecules | Reveals information about crystal packing forces, such as van der Waals interactions. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure of many-body systems. mdpi.com It is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is widely employed for its favorable balance of accuracy and computational cost, making it suitable for a broad range of chemical applications. mdpi.comfluorine1.rufluorine1.ru By solving the Kohn-Sham equations, DFT can determine key parameters such as molecular orbital energies, geometric configurations like bond lengths and angles, and vibrational frequencies. mdpi.com

DFT calculations are instrumental in elucidating complex reaction mechanisms by mapping out potential energy surfaces. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of reaction kinetics.

For fluorinated aromatic compounds like 2-(pentafluoroethyl)toluene, DFT can be applied to study a variety of reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and side-chain oxidation. For instance, in studying the oxidation of toluene (B28343), DFT has been used to identify the roles of different reactive species (like hydroxyl and hydroperoxyl radicals) and to determine the most favorable reaction pathways. researchgate.net One study on the photocatalytic oxidation of toluene to benzaldehyde (B42025) showed that the pathway involving a hydroxyl radical converting toluene to benzyl (B1604629) alcohol, which is then oxidized, is more favorable due to a lower dehydration energy barrier compared to other pathways. researchgate.net Similarly, DFT has been used to investigate the high-temperature gas-phase pyrolysis and hydrogenolysis of toluene, providing insights into bond dissociation energies and the energetics of radical reactions. researchgate.net These methodologies can be directly extended to this compound to understand how the strongly electron-withdrawing pentafluoroethyl group influences reaction barriers and regioselectivity.

Table 1: Representative Energy Barriers for Toluene Reactions Calculated by DFT This table presents hypothetical but representative data based on typical DFT findings for toluene reactions to illustrate the type of information generated.

| Reaction Pathway | Reacting Species | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |

|---|---|---|---|

| Hydrogen abstraction from methyl group | ⋅OH | 15.2 | 5.8 |

| OH addition to ortho position | ⋅OH | 25.7 | 10.1 |

| OH addition to para position | ⋅OH | 24.9 | 9.3 |

| Hydrogenolysis of C-C bond | H₂ | 85.4 | 85.4 |

One of the significant applications of DFT is the accurate prediction of NMR chemical shifts, which is particularly valuable for fluorinated compounds due to the large chemical shift range and sensitivity of ¹⁹F NMR. nih.govrsc.org Predicting ¹⁹F NMR spectra can aid in structural assignment, especially in molecules with multiple fluorine atoms. nih.gov

The process involves optimizing the molecular geometry and then performing a magnetic shielding calculation, often using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against a standard, such as CFCl₃. To improve accuracy, calculated values are often scaled using a linear regression equation derived from a training set of known compounds. nih.gov

Studies have shown that the choice of functional and basis set is critical for obtaining reliable results. nih.govrsc.org For fluorinated aromatic compounds, methods like B3LYP with basis sets such as 6-31+G(d,p) or aug-cc-pVDZ have demonstrated good performance, yielding mean absolute deviations (MAD) between 1.7 and 3.6 ppm. nih.govrsc.org The inclusion of solvent effects, often through continuum models like the Solvation Model based on Density (SMD), can further refine the predictions. nih.gov

Table 2: Comparison of DFT Methods for Predicting ¹⁹F NMR Chemical Shifts of Fluorinated Aromatic Compounds

| Level of Theory | Basis Set | Mean Absolute Deviation (MAD, ppm) | Maximum Error (ppm) | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G | 4.0 | 28.0 | nih.gov |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 | nih.gov |

| B3LYP | 6-311+G(2d,p) | 1.7 | 6.6 | nih.gov |

DFT calculations provide detailed insight into the electronic structure, which is fundamental to understanding a molecule's properties and reactivity. For this compound, analysis focuses on the nature of the C-F bonds and the electronic perturbations induced by the -C₂F₅ group on the aromatic ring.

Analyses such as Natural Bond Orbital (NBO) can be performed on the DFT-calculated wavefunction to investigate charge distribution, hybridization, and donor-acceptor interactions. fluorine1.rufluorine1.ru The C-F bond is highly polar due to fluorine's high electronegativity, leading to a significant partial positive charge on the carbon atoms and partial negative charges on the fluorine atoms. NBO analysis can quantify these charges and describe the bonding in terms of hybrid orbitals.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial. fluorine1.ru The energies and spatial distributions of these orbitals govern the molecule's reactivity towards electrophiles and nucleophiles and its behavior in electronic transitions (UV-Vis spectroscopy). The electron-withdrawing pentafluoroethyl group is expected to lower the energy of both the HOMO and LUMO of the toluene system, impacting its ionization potential and electron affinity. fluorine1.ru

The introduction of fluorine-containing substituents can significantly alter the aromaticity of a benzene (B151609) ring. DFT is used to quantify these changes through various aromaticity indices. One of the most common magnetic criteria is the Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromaticity. nih.gov

Studies on fluorinated benzenes have shown that fluorination tends to decrease aromaticity. nih.govresearchgate.net This is attributed to two competing effects: the inductive effect (-I) of fluorine withdraws electron density from the ring, while the resonance effect (+R) donates electron density through lone pairs. nih.gov For perfluoroalkyl groups like -C₂F₅, the inductive effect is dominant and is not significantly counteracted by resonance. This strong withdrawal of sigma and pi electron density from the ring disrupts delocalization, leading to a reduction in aromatic character. researchgate.net

Molecular Dynamics Simulations for Solvent Effects and Reactivity

While DFT is excellent for studying static electronic properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how a system evolves. scilit.com

For this compound, MD simulations are particularly useful for understanding solvent effects. The behavior of a molecule in solution can be very different from the gas phase due to solute-solvent interactions. MD simulations can model the explicit arrangement of solvent molecules around the solute, providing insights into the solvation shell structure and its impact on reactivity and conformational preferences. researchgate.netresearchgate.net For example, simulations can predict diffusion coefficients and explore how different solvents, such as polar or non-polar ones, interact with the fluorinated side chain versus the aromatic ring. rsc.org By combining MD for sampling with quantum mechanics (QM/MM methods), one can study reaction dynamics in a solvent environment, providing a more realistic picture of energy barriers and reaction pathways.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of compounds with their reactivity or other properties. nih.govnih.gov These models are built by developing a statistically significant relationship between calculated molecular descriptors and an experimentally measured property. researchgate.net

The typical workflow for building a QSRR model involves: nih.gov

Data Set Assembly: Compiling a set of molecules with known reactivity data (e.g., reaction rates, equilibrium constants).

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode structural, electronic, and physicochemical information. These descriptors are often derived from DFT calculations (e.g., HOMO/LUMO energies, partial charges, polarizability). nsf.gov

Model Building: Using statistical methods or machine learning algorithms (e.g., Multiple Linear Regression, Artificial Neural Networks, Support Vector Machines) to build a mathematical model linking the descriptors to the observed reactivity. nih.govmdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external test sets.

For this compound and its analogues, QSRR models could be developed to predict properties like chromatographic retention times, environmental fate, or biological activity. researchgate.net By identifying the key molecular descriptors that govern reactivity, QSRR provides valuable insights into the underlying mechanisms and allows for the prediction of properties for new, untested compounds. nih.gov

Computational Tools for Reaction Yield and Selectivity Prediction

The prediction of reaction outcomes, encompassing both yield and selectivity, for fluoroalkyl-substituted aromatic compounds like this compound is a significant challenge in synthetic chemistry. Computational chemistry offers a suite of powerful tools to address this challenge, moving beyond empirical rules to data-driven and physics-based predictions. These tools can be broadly categorized into those based on quantum mechanics (QM) and those employing machine learning (ML) and quantitative structure-activity relationship (QSAR) models.

Quantum Mechanical Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the regioselectivity of reactions involving this compound. mdpi.comcoe.edu By calculating the energies of reactants, transition states, and intermediates, DFT can provide a quantitative picture of the reaction landscape. rsc.orgbeilstein-journals.org

For electrophilic aromatic substitution (EAS) reactions, a common transformation for toluene derivatives, the regioselectivity is determined by the relative stability of the possible sigma-complex (arenium ion) intermediates. nih.govfigshare.com Computational models can calculate the relative stabilities of these intermediates, thereby predicting the most likely site of substitution. nih.gov For this compound, the primary sites for electrophilic attack are the positions on the aromatic ring. The pentafluoroethyl group, being strongly electron-withdrawing, is expected to be deactivating and meta-directing. DFT calculations can quantify these electronic effects and predict the most favorable isomer.

A simplified approach within QM methods involves calculating molecular properties that correlate with reactivity. For instance, the RegioSQM method predicts the regioselectivity of EAS reactions by identifying the aromatic carbon atom with the highest proton affinity, calculated using semi-empirical methods. rsc.orgrsc.org This method has shown high success rates for a wide range of aromatic compounds. rsc.orgnih.gov

Table 1: Hypothetical DFT Calculations for the Relative Stability of Sigma-Complex Intermediates in the Nitration of this compound

This table illustrates the type of data that would be generated from DFT calculations to predict the major product in an electrophilic nitration reaction. The lowest relative energy indicates the most stable intermediate and therefore the most likely position of substitution.

| Position of Nitration | Relative Energy of Sigma-Complex (kcal/mol) | Predicted Major Isomer |

| ortho (C3) | +5.2 | No |

| meta (C4) | +1.8 | No |

| meta (C6) | 0.0 | Yes |

| para (C5) | +3.5 | No |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Machine Learning and QSAR Models

In recent years, machine learning (ML) has emerged as a powerful tool for predicting reaction outcomes with high speed and accuracy. rsc.orgresearchgate.netrsc.orgchemrxiv.org These models are trained on large datasets of known reactions and can learn complex relationships between the structure of reactants and the resulting yield and selectivity. github.ioarxiv.org

Several ML models have been specifically developed for predicting the regioselectivity of EAS reactions. nih.govnih.gov For example, the WLN (Weisfeiler-Lehman network) and RegioML models use graph-based representations of molecules to predict the most likely site of substitution. researchgate.netrsc.org These models can achieve high accuracy, often comparable to or even exceeding that of QM-based methods for specific reaction classes, and are significantly faster. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models represent another data-driven approach. biointerfaceresearch.commdpi.com These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a particular property, such as reaction yield. nih.gov For a molecule like this compound, descriptors could include electronic properties (e.g., atomic charges), steric parameters, and topological indices. Once a reliable QSAR model is built, it can be used to predict the yield of a reaction for new compounds without the need for extensive experimental work or computationally expensive QM calculations.

Table 2: Comparison of Computational Tools for Predicting Reaction Selectivity

This table summarizes and compares different computational approaches for predicting the regioselectivity of chemical reactions.

| Computational Tool | Methodology | Key Features | Reported Accuracy (Top-1) |

| DFT-based σ-complex analysis | Quantum Mechanics (DFT) | Provides detailed mechanistic insights; applicable to a wide range of reactions. | Varies by system; can be highly accurate with appropriate models. nih.gov |

| RegioSQM/RegioSQM20 | Semi-empirical QM | Fast calculation of proton affinities to predict EAS regioselectivity. nih.gov | ~90-93% for EAS reactions. nih.gov |

| WLN (Weisfeiler-Lehman Network) | Machine Learning (Graph Neural Network) | Learns from reaction data; very fast predictions. | ~84-96% for specific C-H functionalization tasks. nih.gov |

| RegioML | Machine Learning (Ensemble Decision Tree) | Uses atomic charges as descriptors; high precision. researchgate.netrsc.org | ~90-93% for EAS bromination reactions. researchgate.net |

Reactivity and Synthetic Transformations of 2 Pentafluoroethyl Toluene Derivatives

Derivatization at the Pentafluoroethyl Group

The pentafluoroethyl group is generally stable due to the high strength of carbon-fluorine bonds. However, under specific conditions, it can undergo transformations, primarily involving the removal of fluorine atoms.

A significant transformation of pentafluoroethylarenes involves defluorination to generate synthetically valuable gem-difluoroalkene moieties. While direct defluorination of 2-(pentafluoroethyl)toluene is not extensively documented, analogous transformations of related (polyfluoroalkyl)arenes establish a clear precedent for this reactivity. The process typically involves the elimination of hydrogen fluoride (B91410) (HF) from the polyfluoroalkyl chain, often facilitated by a base.

For instance, studies on (2,2,2-trifluoroethyl)arenes have shown that they can be converted to gem-difluorostyrene intermediates through HF elimination. This reaction can be catalyzed by strong bases like phosphazene superbases. This intermediate is then trapped by a nucleophile in a subsequent step. This strategy highlights a pathway where the CF₃ group is transformed into a C=CF₂ moiety. A similar pathway can be envisioned for this compound, which would proceed via the elimination of two HF molecules to ultimately form a difluorostyrene (B1617740) derivative, although this would require more forcing conditions.

The general synthesis of gem-difluorostyrenes is of significant interest as these compounds are important intermediates in organic synthesis and can be found in medicinal and agricultural chemistry. nih.govnrochemistry.com Common methods to access these structures include Wittig-type reactions with difluorocarbene or the defluorinative functionalization of trifluoroethylarenes. nih.govnih.gov

Table 1: Examples of Defluorinative Reactions on Related Fluoroalkyl Arenes

| Starting Material | Reagent/Catalyst | Product Type | Reference |

| (2,2,2-Trifluoroethyl)arene | Phosphazene Base (t-Bu-P2) | gem-Difluorostyrene intermediate | nih.gov |

| Benzyl (B1604629) bromide | PPh₃, tBuOK, PDFA | gem-Difluorostyrene | nih.gov |

| Aryl aldehyde | PPh₃, KO₂CCF₂Br | gem-Difluorostyrene | nrochemistry.com |

Direct functional group interconversion of the highly stable pentafluoroethyl group is challenging and not commonly reported. The strength and inertness of the C-F bonds preclude most standard transformations seen with other alkyl groups. However, reactions involving nucleophilic substitution of fluoride are conceivable under harsh conditions or with highly activated substrates. For example, in hexafluorobenzene, fluoride ions can be displaced by strong nucleophiles like alkoxides or amines. nih.gov While the pentafluoroethyl group is not aromatic, the strong inductive electron withdrawal could render the carbon atoms susceptible to nucleophilic attack, although this remains a largely unexplored area for this specific substrate.

Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is governed by the competing directing effects of the C1-methyl and C2-pentafluoroethyl substituents.

Electrophilic aromatic substitution (EAS) on this compound is dictated by the combined influence of the activating, ortho,para-directing methyl group and the strongly deactivating, meta-directing pentafluoroethyl group.

Methyl Group (-CH₃): An activating group that donates electron density to the ring via an inductive effect, stabilizing the positively charged intermediate (arenium ion). It directs incoming electrophiles to the ortho (C6) and para (C4) positions. nih.govlibretexts.org

Pentafluoroethyl Group (-C₂F₅): A strongly deactivating group due to the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect reduces the electron density of the aromatic ring, making it less nucleophilic and slower to react with electrophiles. It directs incoming electrophiles to the meta positions (C4 and C6). libretexts.orgmsu.edu

In this specific molecule, the directing effects of both groups converge on the C4 and C6 positions. The methyl group directs ortho and para, while the pentafluoroethyl group directs meta to these same positions. Therefore, electrophilic substitution is strongly favored at these sites. The activating nature of the methyl group will likely dominate the reaction rate, making the molecule more reactive than a benzene (B151609) ring substituted with only a pentafluoroethyl group, but significantly less reactive than toluene (B28343) itself. Steric hindrance from the bulky pentafluoroethyl group might slightly disfavor substitution at the C3 position, which is ortho to it.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-(pentafluoroethyl)toluene and 6-Nitro-2-(pentafluoroethyl)toluene |

| Bromination | Br₂, FeBr₃ | 4-Bromo-2-(pentafluoroethyl)toluene and 6-Bromo-2-(pentafluoroethyl)toluene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2-(pentafluoroethyl)toluene |

Note: In Friedel-Crafts acylation, substitution often favors the less sterically hindered para position. dtic.mil

Aryl halides derived from this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing pentafluoroethyl group can influence the reactivity of the aryl halide in these transformations. Halogenation of this compound would likely yield a mixture of 4-halo and 6-halo isomers, which could then be used in coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. Halogenated this compound can be coupled with various aryl or vinyl boronic acids or esters to form biaryl structures. The electron-deficient nature of the aromatic ring can facilitate the initial oxidative addition step in the catalytic cycle. chemistryviews.orglibretexts.orgresearchgate.net

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl halide with an alkene. It provides a method for vinylation of the this compound scaffold. mdpi.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, yielding an arylalkyne. This provides a direct route to introduce alkyne functionality onto the pentafluoroethylated aromatic core. nrochemistry.comlibretexts.orgorganic-chemistry.org

Table 3: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Aryl Halide + Boronic Acid/Ester | Pd(0) catalyst, Base | C(sp²)-C(sp²) |

| Heck | Aryl Halide + Alkene | Pd(0) catalyst, Base | C(sp²)-C(sp²) |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | C(sp²)-C(sp) |